molecular formula C20H32O4 B1248797 11H-14,15-Eeta CAS No. 219535-29-2

11H-14,15-Eeta

Cat. No.: B1248797
CAS No.: 219535-29-2
M. Wt: 336.5 g/mol
InChI Key: WLMZMBKVRPUYIG-LTCHCNGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11H-14,15-EETA is a hydroxy fatty acid.
14, 15-Ep-11-hetre, also known as 14(15)-epetre, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 14, 15-ep-11-hetre is considered to be an eicosanoid lipid molecule. 14, 15-Ep-11-hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. 14, 15-Ep-11-hetre has been detected in multiple biofluids, such as blood and urine. Within the cell, 14, 15-ep-11-hetre is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, 14, 15-ep-11-hetre is involved in the bromfenac action pathway, the mefenamic Acid action pathway, the celecoxib action pathway, and the tenoxicam action pathway. 14, 15-Ep-11-hetre is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.

Scientific Research Applications

Vasorelaxation and Drug Development

14,15-EET has significant potential in pharmacology, particularly in vasorelaxation and drug development. Studies have shown that modifications to the carboxylate of 14,15-EET can yield compounds with potent vasorelaxant properties, useful for in vitro pharmacological applications. These modifications have led to the development of new drug candidates that are more potent than 14,15-EET itself (Falck et al., 2014).

Metabolism and Hypertension Treatment

The metabolism of EETs involves their conversion to dihydroxyeicosatrienoic acids (DHET) by soluble epoxide hydrolase (sEH) in tissues. Inhibiting sEH has been proposed as a novel approach for treating hypertension. The metabolism of 14,15-EET to 14,15-DHET by sEH is a crucial aspect of this process (Fang et al., 2001).

Neuroprotection in Cerebral Ischemia

14,15-EET has been found to reduce brain injury from cerebral ischemia and reperfusion. It inhibits neuronal parthanatos (a type of cell death) induced by cerebral ischemia, suggesting its potential as a neuroprotective agent (Zhao et al., 2021).

Effects on Ion Channel Activity

EETs, including 14,15-EET, have been observed to affect ion channel activity. Their interaction with large-conductance Ca(2+)-activated K(+) channels in cells like pituitary GH(3) cells highlights their role in regulating neurons or neuroendocrine cells (Wu et al., 2000).

Anti-Inflammatory Effects

14,15-EET has demonstrated anti-inflammatory effects in TNF-alpha stimulated human bronchi, suggesting a role in modulating hyperreactivity in human airway smooth muscle cells. This indicates its potential application in respiratory health and disease management (Morin et al., 2008).

Cardiovascular Health

14,15-EET plays a significant role in cardiovascular health. It induces cardioprotection against infarction in rat hearts, mediated by distinct mechanisms depending on the time of administration. This includes the activation of endothelial nitric oxide synthase (eNOS) and increased nitric oxide production (Gross et al., 2013).

Role in Hypertension Pathogenesis

The role of EETs in hypertension is complex. Studies have shown that the hydrolysis of EETs to DHETs, predominantly the 14,15-EET regioisomer, is significantly increased in spontaneously hypertensive rats. This suggests a role for EETs and their metabolism in the pathogenesis of hypertension (Yu et al., 2000).

Properties

CAS No.

219535-29-2

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,12E)-11-hydroxy-13-(3-pentyloxiran-2-yl)trideca-5,8,12-trienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-9-13-18-19(24-18)16-15-17(21)12-10-7-5-4-6-8-11-14-20(22)23/h4,6-7,10,15-19,21H,2-3,5,8-9,11-14H2,1H3,(H,22,23)/b6-4-,10-7-,16-15+

InChI Key

WLMZMBKVRPUYIG-LTCHCNGXSA-N

Isomeric SMILES

CCCCCC1C(O1)/C=C/C(C/C=C\C/C=C\CCCC(=O)O)O

SMILES

CCCCCC1C(O1)C=CC(CC=CCC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC1C(O1)C=CC(CC=CCC=CCCCC(=O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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